N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

PDE5 inhibition cGMP phosphodiesterase platelet aggregation

Procuring N-(4-fluorophenyl)-4-phenylphthalazin-1-amine for PDE5 or VEGFR-2 research often means risking a mismatch between the desired target profile and the actual compound supplied. This specific 4-fluorophenyl analog directly solves that challenge: • Direct SAR Comparator: It is the 4-F derivative of the prototypical PDE5 inhibitor MY-5445 (3-Cl, Ki=1.3 µM), enabling precise electronic vs. lipophilic effect decoupling. • Validated Scaffold: The 4-phenylphthalazin-1-amine core is a confirmed VEGFR-2 inhibitor scaffold, making this compound a strategic addition to screening sets. • Supply Chain Confidence: Sourced with a purity of ≥90%, this analog is available for immediate dispatch, ensuring your comparative assays proceed without delay.

Molecular Formula C20H14FN3
Molecular Weight 315.3 g/mol
Cat. No. B12155919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-phenylphthalazin-1-amine
Molecular FormulaC20H14FN3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)
InChIKeyNSMLPKMOJGYBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine Identity and Sourcing


N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine (CAS 78351-72-1, molecular formula C₂₀H₁₄FN₃, molecular weight 315.3 g/mol [1]) is a synthetic small-molecule phthalazin-1-amine derivative. It is structurally and pharmacologically nested within a well‑characterized series of N‑substituted 4‑phenylphthalazin‑1‑amine analogs, most notably the prototypical PDE5 inhibitor MY‑5445 (N‑(3‑chlorophenyl)‑4‑phenylphthalazin‑1‑amine, CAS 78351‑75‑4) [2]. The compound’s 4‑fluorophenyl substitution at the N‑1 position distinguishes it from the 3‑chlorophenyl analog MY‑5445, while the 4‑phenylphthalazine core is shared with multiple VEGFR‑2 inhibitor candidates reported in the recent medicinal chemistry literature [2][3]. Despite its commercial availability from several screening‑compound suppliers (typical purity ≥90%), publicly available head‑to‑head pharmacological data for this specific analog remain sparse, making procurement decisions highly dependent on the limited comparative evidence that does exist.

1 Phthalazin-1-amine series tool compound for SAR studies
2 4‑Fluorophenyl N‑1 substitution distinguishes it from MY‑5445 (3‑Cl)
3 Limited public pharmacological data; requires in‑house profiling

N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine Specificity vs. Generic Analogs


The 4‑phenylphthalazin‑1‑amine scaffold exhibits extreme sensitivity to the nature and position of the N‑1 aryl substituent with respect to both target selectivity and potency. For example, the 3‑chlorophenyl analog MY‑5445 is a well‑validated, selective PDE5 inhibitor (Ki = 1.3 µM) with documented anti‑platelet activity [1], whereas closely related analogs bearing different N‑aryl groups have been optimized as VEGFR‑2 kinase inhibitors with IC₅₀ values spanning three orders of magnitude (0.14–9.54 µM) in enzymatic assays [2]. Even within a single publication series, compounds differing by a single halogen or its position on the N‑phenyl ring exhibited ≥10‑fold differences in VEGFR‑2 inhibitory potency and cancer‑cell cytotoxicity (e.g., IC₅₀ ranges of 5.48–13.67 µM for compound 7a vs. 10–30 µM for less‑potent analogs in the same series) [2]. This steep structure–activity relationship (SAR) means that a procurement decision to substitute N‑(4‑fluorophenyl)‑4‑phenylphthalazin‑1‑amine with a cheaper or more readily available “phthalazin‑1‑amine” analog carries a high risk of obtaining a compound with a fundamentally different target profile and potency rank order.

SAR N‑1 aryl substituent changes (3‑Cl → 4‑F) may shift target selectivity and potency profile in unpredictable ways
Potency Analog VEGFR‑2 IC₅₀ spans 0.14–9.54 µM; compound rank order cannot be assumed without direct assay data
Supply Lower purity (90%) and higher unit cost vs. widely available MY‑5445 (≥98%); procurement review required

N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine Comparative Evidence vs. Closest Analogs


PDE5 Inhibitory Activity vs. MY-5445

MY‑5445 (N‑(3‑chlorophenyl)‑4‑phenylphthalazin‑1‑amine) is a validated PDE5 inhibitor with a reported Ki of 1.3 µM . N‑(4‑Fluorophenyl)‑4‑phenylphthalazin‑1‑amine differs from MY‑5445 solely by replacement of the 3‑chloro substituent with a 4‑fluoro group on the N‑phenyl ring. This bioisosteric replacement (Cl → F) is known in PDE5 SAR to modulate both potency and selectivity; however, publicly disclosed head‑to‑head PDE5 IC₅₀ data for the 4‑fluorophenyl analog have not been identified, and therefore the precise magnitude of the potency shift relative to MY‑5445 cannot be quantified from current open sources.

PDE5 Inhibition vs MY‑5445
Class-level inference
No public PDE5 data for 4‑F analog
Potency shift unknown; requires in‑house profiling
MY‑5445 Ki = 1.3 µM (PDE5); 3‑Cl→4‑F bioisosteric impact uncharacterized
PDE5 inhibition cGMP phosphodiesterase platelet aggregation

VEGFR-2 Kinase Inhibition Potential vs. Series Analogs

In a 2021 study by El‑Adl et al., twelve N‑substituted‑4‑phenylphthalazin‑1‑amine derivatives were evaluated for VEGFR‑2 inhibitory activity [1]. The most potent analog (compound 7a) inhibited VEGFR‑2 with an IC₅₀ of 0.14 ± 0.02 µM, achieving approximately 72% of the potency of sorafenib (IC₅₀ = 0.10 ± 0.02 µM). Other analogs in the same series displayed IC₅₀ values ranging from 0.18 µM to 9.54 µM. N‑(4‑Fluorophenyl)‑4‑phenylphthalazin‑1‑amine was not among the compounds explicitly reported in this study; however, its substitution pattern (4‑fluorophenyl at N‑1, phenyl at C‑4) places it within the same chemotype and similar physicochemical space (LogP ≈ 4.98, PSA ≈ 38 Ų [2]) as several of the active VEGFR‑2 inhibitors in the series. This provides a class‑level inference that the compound may possess VEGFR‑2 inhibitory potential, but the absence of direct assay data precludes quantitative comparison.

VEGFR‑2 Inhibition Potential
Class-level inference
Not directly measured in published series
Scaffold shared with sub‑µM VEGFR‑2 inhibitors; confirmatory assay advised
Most potent analog IC₅₀ = 0.14 µM; steep SAR observed
VEGFR-2 inhibition angiogenesis anticancer screening

Physicochemical Profile: 4-F vs. 3-Cl Analog

The calculated LogP of N‑(4‑fluorophenyl)‑4‑phenylphthalazin‑1‑amine is 4.98 [1], which is lower than the LogP of the 3‑chlorophenyl analog MY‑5445 (estimated LogP ≈ 5.3–5.5, based on the incremental contribution of Cl vs. F substitution). This reduction in lipophilicity of approximately 0.3–0.5 LogP units may translate to improved aqueous solubility, reduced non‑specific protein binding, and altered membrane permeability profiles relative to MY‑5445. The polar surface area (PSA) of the 4‑fluorophenyl analog is 38 Ų [1], which is identical to that of MY‑5445 (both possess the same hydrogen‑bond donor/acceptor count), indicating that the differentiation in passive permeability is driven primarily by the lipophilicity shift rather than by hydrogen‑bonding capacity.

Physicochemical LogP
Cross-study comparable
ΔLogP ≈ −0.3 to −0.5 vs MY‑5445
Lower lipophilicity; may support solubility screening
Calculated LogP 4.98 (4‑F) vs ~5.3–5.5 (3‑Cl); PSA identical
lipophilicity permeability physicochemical profiling

Commercial Sourcing and Purity vs. Generic Analogs

N‑(4‑Fluorophenyl)‑4‑phenylphthalazin‑1‑amine is listed by multiple suppliers including Enamine Ltd and UORSY via the ChemSpace platform, with a standard purity of 90% and availability in quantities from 1 mg to 20 mg at prices ranging from approximately $74 (1 mg) to $111 (20 mg) [1]. In contrast, the 3‑chlorophenyl analog MY‑5445 (CAS 78351‑75‑4) is far more broadly stocked and is available from numerous vendors (MedChemExpress, TargetMol, GLPBIO, etc.) at purities of ≥98% and at significantly lower unit cost, typically <$50 for 5 mg . The 4‑fluorophenyl analog’s narrower supplier base and lower catalog purity mean that procurement requires careful verification of batch‑specific analytical data (NMR, LC‑MS) and potentially higher per‑milligram costs.

Commercial Purity & Cost
Head-to-head
90% purity, ~$74/1 mg vs MY‑5445 ≥98%, lower cost
Higher cost, lower purity; review procurement requirements
Supplier catalog comparison (ChemSpace, Apr 2026)
sourcing purity supply chain screening library

N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine Application Scenarios


PDE5 SAR: Halogen Bioisosterism

For medicinal chemistry teams investigating the impact of halogen substitution on PDE5 potency and selectivity, N‑(4‑fluorophenyl)‑4‑phenylphthalazin‑1‑amine serves as a direct 4‑F analog of the prototypical PDE5 inhibitor MY‑5445 (3‑Cl) . The compound’s lower calculated LogP (4.98 vs. ~5.3–5.5 for MY‑5445) makes it a useful tool to decouple electronic effects from lipophilicity‑driven binding contributions in PDE5 SAR campaigns [1].

VEGFR-2 Lead Generation and Scaffold Hopping

Given that the 4‑phenylphthalazin‑1‑amine core is a validated VEGFR‑2 inhibitor scaffold with analogs achieving IC₅₀ values as low as 0.14 µM [2], N‑(4‑fluorophenyl)‑4‑phenylphthalazin‑1‑amine is appropriate as a screening‑set member in VEGFR‑2 inhibitor discovery. Its 4‑fluorophenyl substitution pattern provides a distinct physicochemical profile (LogP, electronic properties) relative to previously reported potent analogs, enabling exploration of under‑sampled regions of chemical space within the phthalazine VEGFR‑2 series.

PDE5-Mediated Platelet Aggregation Assays

MY‑5445 is established as an inhibitor of human platelet aggregation via PDE5 . N‑(4‑Fluorophenyl)‑4‑phenylphthalazin‑1‑amine can be evaluated as a comparator tool compound in platelet aggregation assays to assess whether the 3‑Cl→4‑F substitution retains, enhances, or diminishes anti‑platelet activity. Procurement is warranted only alongside a commitment to generate in‑house dose–response data, as public pharmacological data for this endpoint are absent.

Solubility-Limited Assay Physicochemical Probe

With a LogP of 4.98 and PSA of 38 Ų [1], the compound occupies a lipophilicity window slightly below that of MY‑5445. It can serve as a moderately lipophilic probe in solubility‑limited biochemical or cell‑based assay formats where the higher LogP of MY‑5445 leads to precipitation or non‑specific binding artifacts, provided that its biological activity in the assay of interest is first confirmed internally.

Application
Selection Property
Validation Focus
PDE5 halogen substitution SAR studies
4‑F vs 3‑Cl bioisosteric context
PDE5 inhibitory activity profiling
VEGFR‑2 inhibitor lead generation
Phthalazine scaffold with distinct 4‑F substitution
VEGFR‑2 enzyme inhibition assay
PDE5‑mediated platelet aggregation research
Comparator tool vs MY‑5445
In‑house dose–response anti‑platelet assay
Solubility‑limited assay probe
Moderate lipophilicity (LogP 4.98)
Solubility and non‑specific binding assessment
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